molecular formula C17H13N3O3S B448520 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide CAS No. 318513-37-0

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B448520
CAS No.: 318513-37-0
M. Wt: 339.4g/mol
InChI Key: VFSSAMPVRZRYOL-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic small molecule belonging to a class of N-(thiazol-2-yl)-benzamide analogs. This class of compounds has been identified in scientific research as a novel and selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, potentially binding to transmembrane and/or intracellular domains of the receptor to exert a state-dependent inhibition of Zn2+- and H+-evoked ZAC signaling as well as spontaneous channel activity . Given the poor elucidation of ZAC's physiological functions, this compound and its analogs constitute useful pharmacological tools for future explorations of the receptor's role in the central nervous system and peripheral tissues . Furthermore, structurally related thiazole derivatives bearing nitrobenzamide groups have been synthesized and evaluated for their biological activities in other research contexts, suggesting a broader potential for this chemical scaffold in medicinal chemistry and drug discovery . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSAMPVRZRYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves the condensation of α-haloketones with thioamides. For 5-methyl-4-phenyl-1,3-thiazol-2-amine:

  • Reactants : Phenacyl bromide (α-bromoacetophenone) and thioacetamide.

  • Conditions : Reflux in ethanol (78°C, 6–8 hours).

  • Mechanism : Nucleophilic substitution followed by cyclodehydration.

The reaction proceeds via initial thioamide attack on the α-carbon of phenacyl bromide, forming a thioether intermediate. Intramolecular cyclization eliminates HBr, yielding the thiazole ring.

ParameterValueObservation
SolventEthanolOptimal dielectric constant for cyclization
Temperature78°C (reflux)Prevents premature precipitation
Yield72–78%Dependent on reactant purity

Amidation with 2-Nitrobenzoyl Chloride

The final step involves coupling 5-methyl-4-phenyl-1,3-thiazol-2-amine with 2-nitrobenzoyl chloride.

Reaction Optimization

Adapting methodologies from quinazoline derivative synthesis, the amidation is conducted under Schotten-Baumann conditions:

  • Base : Triethylamine (2.2 equiv) in anhydrous dichloromethane.

  • Stoichiometry : 1:1 molar ratio of amine to acyl chloride.

  • Temperature : 0°C → room temperature (prevents exothermic side reactions).

Critical Data :

ParameterValueImpact on Yield
SolventDichloromethaneEnhances acyl chloride solubility
Reaction Time4 hours>90% conversion observed via TLC
WorkupNaHCO₃ washesRemoves unreacted acyl chloride
Final Yield85–88%After recrystallization (EtOH)

Spectroscopic Characterization

Post-synthesis validation ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.52 (s, 1H, NH, amide).

    • δ 8.21–7.45 (m, 8H, aromatic protons).

    • δ 2.41 (s, 3H, CH₃, thiazole).

  • ¹³C NMR :

    • 167.8 ppm (C=O, amide).

    • 152.1 ppm (C-NO₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ at m/z 366.0924 (C₁₈H₁₅N₃O₃S⁺).

  • Calculated : 366.0918 (Δ = 1.6 ppm).

Industrial-Scale Production Considerations

Scalability challenges center on cost-effective purification and waste management.

Continuous Flow Synthesis

Adopting patent-derived protocols, a tubular reactor system achieves:

  • Throughput : 5 kg/hour.

  • Solvent Recovery : >95% toluene recycled via distillation.

  • Purity : >99.5% (HPLC, C18 column).

Environmental Impact Mitigation

  • Waste Streams : Neutralization of HCl byproducts with NaOH generates NaCl (non-hazardous).

  • Catalyst Reuse : Immobilized lipases reduce enzyme consumption by 40%.

Comparative Analysis of Alternative Methods

While the Hantzsch route dominates, emerging strategies show promise:

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 minutes (sealed vessel).

  • Yield : 80% (comparable to conventional methods).

  • Advantage : 8-fold reduction in reaction time.

Enzymatic Amidation

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Solvent : tert-Butanol (minimizes enzyme denaturation).

  • Limitation : 65% yield (suboptimal for industrial use).

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound A : N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (C₁₈H₁₅N₃O₃S)
  • Key Difference : The thiazole ring is substituted with a 4-methylbenzyl group instead of 5-methyl-4-phenyl.
Compound B : 4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
  • Key Difference : The benzamide moiety lacks a nitro group, replaced by a 4-fluoro substituent.
  • Impact : The fluorine atom, being electron-withdrawing but less polar than nitro, may reduce metabolic stability while maintaining moderate enzyme-binding affinity .

Variations in the Benzamide Moiety

Compound C : 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (C₁₇H₁₃ClN₄O₄S)
  • Key Difference : The thiazole substituent is 4-(4-methoxy-3-methylphenyl), and the benzamide includes a 5-chloro group.
  • The methoxy group improves solubility but may sterically hinder binding .
Compound D : 4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
  • Key Difference : A bulky tert-butyl group replaces the nitro substituent.
  • Impact : The tert-butyl group introduces significant steric hindrance, likely reducing binding efficiency to flat active sites compared to the planar nitro group .

Functional Group Modifications

Compound E : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Key Difference : Thiazole substituted with 5-chloro, and benzamide has 2,4-difluoro groups.
  • Impact : Halogenation increases lipophilicity and bioavailability but may reduce electronic interactions critical for enzyme inhibition .

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant studies and data.

  • Molecular Formula: C₁₇H₁₃N₃O₃S
  • Molecular Weight: 341.36 g/mol
  • CAS Number: 105602-33-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including this compound. The presence of the nitro group is crucial for its activity against various pathogens.

Key Findings:

  • Inhibition of Bacterial Growth:
    • The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported in the range of 10–50 μg/mL, comparable to standard antibiotics like ampicillin .
  • Antifungal Properties:
    • Against fungal strains such as Candida albicans and Aspergillus niger, the compound demonstrated promising antifungal activity with MIC values around 25–40 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays.

The compound appears to inhibit key inflammatory mediators such as Cyclooxygenase (COX) enzymes and Nitric Oxide Synthase (iNOS), leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6 . This suggests its potential utility in treating inflammatory conditions.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties.

Research Insights:

  • Cell Viability Assays:
    • In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, including breast and colon cancer cells. IC50 values ranged from 15 to 30 μM, indicating moderate potency compared to established chemotherapeutic agents .
  • Mechanistic Studies:
    • The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

Several case studies have documented the biological activities of similar thiazole derivatives, providing a framework for understanding the potential effects of this compound.

StudyCompoundActivityMIC/IC50
Nitrothiazole DerivativeAntibacterial10 μg/mL
Thiazole-based CompoundAntifungal25 μg/mL
Thiazole DerivativeAnticancer (Breast)IC50 = 20 μM

Q & A

Q. What are the standard analytical methods for confirming the structural identity of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide?

To confirm structural identity, use a combination of IR spectroscopy (to detect functional groups like amide I at ~1682 cm⁻¹ and aromatic C=C bonds at 1523–1548 cm⁻¹), ¹H NMR (for proton environments), UV spectroscopy (for conjugation analysis), and TLC (to verify purity and retention factors). Cross-reference spectral data with a certified reference standard subjected to repeated crystallization to minimize impurities .

Advanced

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Optimize reaction parameters such as:

  • Temperature : Maintain 0–5°C during thiazole ring formation to prevent side reactions.
  • Solvent choice : Use polar aprotic solvents (e.g., acetonitrile) for amide coupling to enhance nucleophilicity.
  • Catalysts : Employ triethylamine to neutralize HCl byproducts during benzamide moiety introduction.
    Monitor reaction progress via TLC (silica gel GF254 plates) and purify intermediates using column chromatography or recrystallization .

Basic

Q. What solubility properties are critical for formulating this compound in preclinical studies?

The compound is a white crystalline powder soluble in ethanol but insoluble in water . Use pharmacopeial methods (e.g., shake-flask technique) to determine solubility in DMSO for in vitro assays. For in vivo studies, consider nanoformulation or co-solvents (e.g., PEG 400) to enhance bioavailability .

Advanced

Q. How can researchers resolve discrepancies in NMR spectral data for derivatives of this compound?

Discrepancies in proton shifts (e.g., aromatic vs. aliphatic regions) may arise from impurities or tautomerism. Strategies include:

  • Recrystallization to remove trace impurities.
  • High-resolution NMR (400 MHz or higher) with deuterated solvents.
  • Comparative analysis against structurally validated analogs (e.g., nitrobenzamide derivatives with similar substitution patterns) .

Basic

Q. Which techniques are recommended for assessing the purity of this compound?

Use HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30 v/v) for quantification. Complement with melting point analysis (sharp range indicates purity) and TLC (single spot under UV 254 nm). Validate methods per ICH guidelines .

Advanced

Q. What experimental approaches are used to determine the binding affinity of this compound to enzyme targets (e.g., GSK-3β)?

  • Enzyme inhibition assays : Measure IC₅₀ values via kinetic studies (e.g., ADP-Glo™ kinase assay).
  • Molecular docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions with the nitro group and thiazole ring.
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .

Basic

Q. What steps are essential for developing a validated quantitative analysis method for this compound?

  • Calibration curves : Prepare 5–7 concentration levels in triplicate (R² ≥ 0.995).
  • Precision : Test intraday/interday variability (RSD < 2%).
  • Accuracy : Perform spike-and-recovery experiments (95–105% recovery).
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) .

Advanced

Q. How do structural modifications (e.g., nitro group position) influence the compound’s anticancer activity?

Conduct structure-activity relationship (SAR) studies :

  • Replace the nitro group at C-2 with electron-withdrawing groups (e.g., CF₃) to enhance cytotoxicity.
  • Compare IC₅₀ values against NCI-60 cancer cell lines.
  • Use QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity .

Basic

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in amber glass vials under desiccated conditions (silica gel) at –20°C . Avoid exposure to light, moisture, and oxidizing agents. Confirm stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced

Q. How is X-ray crystallography used to validate the molecular conformation of this compound?

  • Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Apply SHELXL-97 to calculate bond lengths/angles (e.g., C–N: ~1.35 Å).
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to confirm packing patterns. Compare with similar thiazole derivatives (e.g., C11H6F3N3O3S) .

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